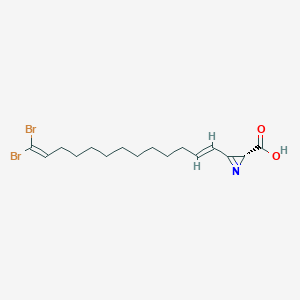
Motualevic acid F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Motualevic acid F is a 2H-azirine that is 2H-azirene-2-carboxylic acid substituted by a 13,13-dibromotrideca-1,12-dien-1-yl group at position 3 (the 2R stereoisomer). It is isolated from the marine sponge Siliquariaspongia sp. and exhibits antibacterial properties. It has a role as a metabolite and an antibacterial agent. It is a monocarboxylic acid and an organobromine compound. It derives from a 2H-azirine.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Inhibition of Bacterial Growth
Motualevic acid F has demonstrated significant antimicrobial activity against various strains of bacteria, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound range from 1.2 to 10.9 µg/mL, indicating its potency .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.2 - 10.9 |
| Methicillin-resistant Staphylococcus aureus | 1.2 - 10.9 |
| Bacillus subtilis | Not specified |
| Candida albicans | Not specified |
The presence of the carboxyl group in the structure is essential for its antimicrobial activity, as modifications that remove this group significantly reduce efficacy .
Mechanism of Action
The antimicrobial mechanism of this compound involves disruption of bacterial cell membranes, leading to cell lysis. Studies suggest that compounds with a free carboxylic acid group exhibit higher antibacterial activity compared to their esterified counterparts .
Study 1: Antimicrobial Efficacy in vitro
In a study conducted by researchers at the National Cancer Institute, this compound was tested against various bacterial strains using disk diffusion assays. The results indicated a strong inhibition zone against MRSA, supporting its potential use as a natural antibiotic .
Study 2: Structure-Activity Relationship
A detailed investigation into the structure-activity relationship (SAR) of motualevic acids revealed that modifications to the fatty acid portion adversely affect antibacterial activity. For instance, truncating the carbon chain or altering the position of functional groups led to diminished efficacy against Staphylococcus aureus and other pathogens .
Potential Applications in Medicine
This compound shows promise as a lead compound for developing new antibiotics targeting resistant bacterial strains. Its unique structure serves as a scaffold for synthetic modifications aimed at enhancing potency and reducing toxicity.
Propiedades
Fórmula molecular |
C16H23Br2NO2 |
|---|---|
Peso molecular |
421.2 g/mol |
Nombre IUPAC |
(2R)-3-[(1E)-13,13-dibromotrideca-1,12-dienyl]-2H-azirine-2-carboxylic acid |
InChI |
InChI=1S/C16H23Br2NO2/c17-14(18)12-10-8-6-4-2-1-3-5-7-9-11-13-15(19-13)16(20)21/h9,11-12,15H,1-8,10H2,(H,20,21)/b11-9+/t15-/m1/s1 |
Clave InChI |
XWKHPPWOUIGVPT-SLZMIMFISA-N |
SMILES isomérico |
C(CCCC/C=C/C1=N[C@H]1C(=O)O)CCCCC=C(Br)Br |
SMILES canónico |
C(CCCCC=CC1=NC1C(=O)O)CCCCC=C(Br)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















